2-bromo-4-(3,5-dimethylphenyl)Thiazole
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Overview
Description
2-Bromo-4-(3,5-dimethylphenyl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromo group and a 3,5-dimethylphenyl group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules
Preparation Methods
The synthesis of 2-Bromo-4-(3,5-dimethylphenyl)Thiazole typically involves the reaction of 2-bromo-1-(3,5-dimethylphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-Bromo-4-(3,5-dimethylphenyl)Thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-(3,5-dimethylphenyl)Thiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: Researchers use it to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,5-dimethylphenyl)Thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The bromo group may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-(3,5-dimethylphenyl)Thiazole include other thiazole derivatives such as 2-bromo-4-(2,5-dichlorophenyl)thiazole and 2-bromo-4-(4-methylphenyl)thiazole . These compounds share the thiazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of the bromo group and the 3,5-dimethylphenyl group in this compound provides distinct electronic and steric properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H10BrNS |
---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
2-bromo-4-(3,5-dimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNS/c1-7-3-8(2)5-9(4-7)10-6-14-11(12)13-10/h3-6H,1-2H3 |
InChI Key |
PNKMEZNKEIXNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CSC(=N2)Br)C |
Origin of Product |
United States |
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